

chemical and physical properties of Biotin sulfone

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Compound of Interest

Compound Name: Biotin sulfone

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An In-depth Technical Guide to **Biotin Sulfone**

Introduction

Biotin sulfone is the fully oxidized metabolite of biotin (Vitamin B7), where the sulfur atom in the thiophene ring is oxidized to a sulfone group.^{[1][2]} It is a naturally occurring compound found in human urine and is a key catabolite in biotin metabolism.^{[3][4][5]} While structurally similar to biotin, the oxidation of the sulfur atom significantly alters its chemical and biological properties, particularly its binding affinity for avidin. This technical guide provides a comprehensive overview of the chemical and physical properties of **biotin sulfone**, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance and applications.

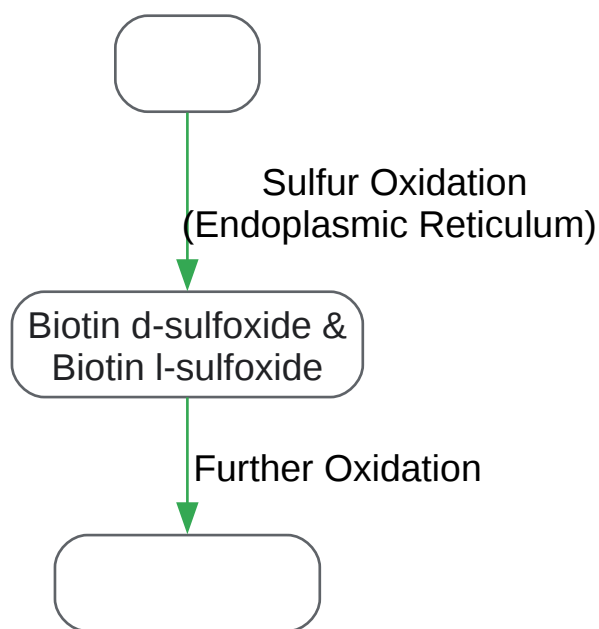
Chemical and Physical Properties

The fundamental chemical and physical characteristics of **biotin sulfone** are summarized below. These properties are essential for its handling, storage, and application in research settings.

Property	Value	Source
IUPAC Name	5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid	
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₅ S	
Molecular Weight	276.31 g/mol	
CAS Number	40720-05-6	
Appearance	Solid	
Solubility	DMSO: up to 250 mg/mL (904.78 mM)DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL	
Stability	Stable for ≥ 4 years when stored at -20°C. Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month.	
Avidin Binding	Binds to avidin with a binding ratio of 0.332 compared to biotin.	

Biological Role and Metabolism

Biotin sulfone is a product of the second major pathway of biotin catabolism in mammals. This pathway involves the oxidation of the sulfur atom in the thiophene ring. This process, which occurs in the smooth endoplasmic reticulum, is dependent on nicotinamide adenine dinucleotide phosphate (NADP). The oxidation proceeds first to form biotin l-sulfoxide and biotin d-sulfoxide, and then further oxidation yields **biotin sulfone**.



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Biotin Catabolism Pathway to **Biotin Sulfone**.

As a terminal metabolite, **biotin sulfone** is excreted in the urine. Studies have shown that the urinary excretion of **biotin sulfone**, along with other metabolites like bisnorbiotin methyl ketone, increases significantly after the administration of biotin. In individuals at a presumed steady state, **biotin sulfone** accounts for approximately 3.6% of the total biotin excretion.

Experimental Protocols

Synthesis of Biotin Sulfone

Biotin sulfone can be synthesized by the oxidation of biotin. A common method involves the use of hydrogen peroxide in glacial acetic acid.

Protocol: Oxidation of Biotin to **Biotin Sulfone**

- Dissolution: Dissolve biotin in glacial acetic acid.
- Oxidation: Add an excess of hydrogen peroxide to the solution.
- Reaction: Allow the reaction to proceed at room temperature for approximately 16-17 hours.

- Isolation: Evaporate most of the glacial acetic acid under vacuum.
- Purification: The resulting **biotin sulfone** can be purified by recrystallization. For instance, crystallization from methanol can yield fine needles.

A more complex, multi-step synthesis of an epi-**biotin sulfone** derivative from L-cysteine has also been reported, involving key steps like a tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction.

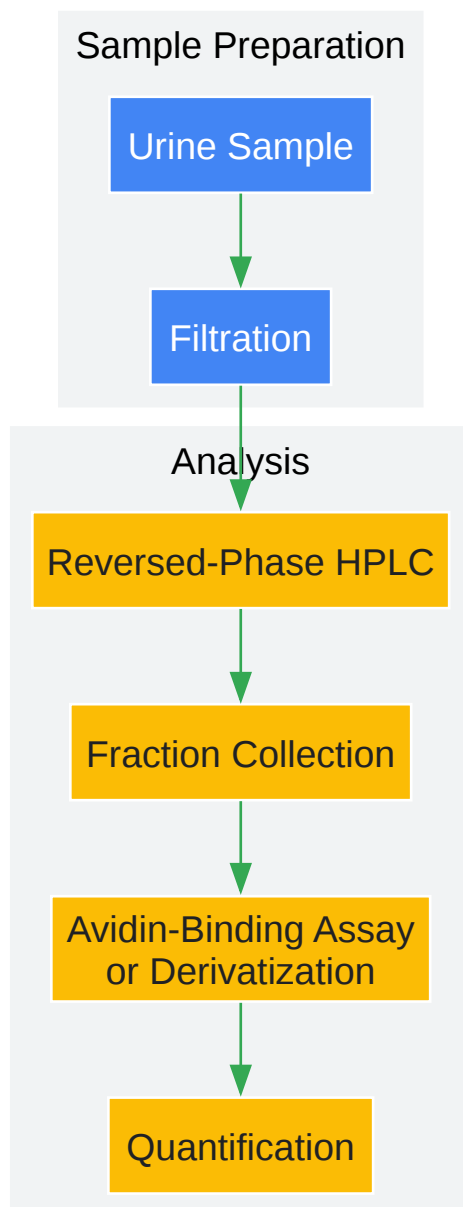
Analytical Methodologies

The analysis of **biotin sulfone** in biological matrices like urine is crucial for metabolic studies. High-Performance Liquid Chromatography (HPLC) is the primary method used for its separation and quantification.

Protocol: Analysis of **Biotin Sulfone** in Urine by HPLC

- Sample Preparation: Collect urine samples. For studies involving biotin administration, collect samples before and after intravenous injection of biotin.
- Chromatographic Separation:
 - Utilize a reversed-phase HPLC system (e.g., a C18 column) to separate biotin and its metabolites.
 - The mobile phase and gradient conditions should be optimized to achieve clear separation of biotin, biotin sulfoxides, and **biotin sulfone**.
- Detection and Identification:
 - Co-elution: Initially identify the **biotin sulfone** peak by co-elution with an authentic **biotin sulfone** standard.
 - Avidin-Binding Assay: Fractions collected from the HPLC can be subjected to an avidin-binding assay. Although **biotin sulfone** has a weaker affinity for avidin than biotin, this method can be used for detection.

- Derivatization: For confirmation, derivatize the collected fractions with p-dimethylaminocinnamaldehyde. This reaction produces a characteristic color that can be used for identification.
- Quantification: Quantify the amount of **biotin sulfone** by comparing its peak area to a standard curve generated from known concentrations of the authentic standard.

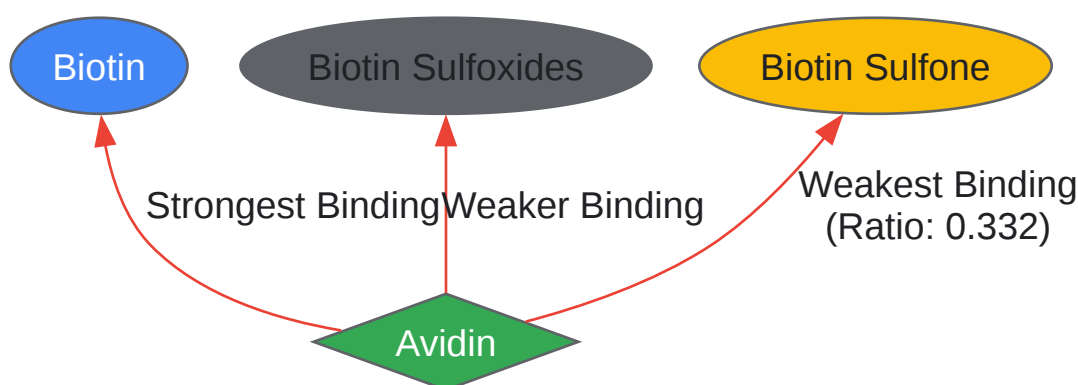


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Workflow for the Analysis of **Biotin Sulfone**.

Applications in Research

Despite its reduced affinity for avidin, **biotin sulfone** has found utility in specific research applications. Its weaker binding allows for more controlled or reversible interactions in certain contexts. For example, **biotin sulfone** has been successfully used as a tool to immobilize synthetic oligosaccharides onto avidin-coated surfaces. This application was instrumental in the development of assays for detecting anti-Candida albicans antibodies. The relationship between biotin and its oxidized forms in terms of avidin binding is a key consideration for such applications.



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Relative Avidin Binding Affinity.

Conclusion

Biotin sulfone is an important metabolite in the catabolism of biotin. Its distinct chemical properties, particularly its altered affinity for avidin, differentiate it from its parent compound. Understanding its formation, characteristics, and analytical methodologies is vital for researchers in nutrition, biochemistry, and drug development. The protocols and data presented in this guide offer a foundational resource for professionals working with biotin and its metabolites, enabling more accurate studies of biotin metabolism and facilitating novel applications for biotin analogs.

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